molecular formula C19H17Cl2N3O2 B2714021 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride CAS No. 1327207-09-9

4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B2714021
CAS No.: 1327207-09-9
M. Wt: 390.26
InChI Key: FVWMBATWHWDPDW-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methoxy, ethoxy, and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, methoxy, and ethoxy groups through various substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substitutions, such as:

  • 4-((3-Chloro-4-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile
  • 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carboxamide

Uniqueness

The uniqueness of 4-((3-Chloro-4-methoxyphenyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-chloro-4-methoxyanilino)-6-ethoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2.ClH/c1-3-25-14-5-6-17-15(9-14)19(12(10-21)11-22-17)23-13-4-7-18(24-2)16(20)8-13;/h4-9,11H,3H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWMBATWHWDPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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